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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and novel biomarkers for

predicting the efficacy of Capivasertib, a potent pan-AKT inhibitor. The information presented

is based on clinical trial data and preclinical research, offering insights to guide patient

selection and future biomarker validation studies.

Introduction to Capivasertib and the Need for
Predictive Biomarkers
Capivasertib is a targeted therapy that inhibits all three isoforms of the serine/threonine kinase

AKT (AKT1, AKT2, and AKT3)[1]. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a

common driver of tumorigenesis and resistance to standard therapies in various cancers,

particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-

negative (HER2-) breast cancer[2]. Capivasertib, in combination with fulvestrant, has

demonstrated significant clinical benefit in this patient population, especially in tumors

harboring alterations in the PI3K/AKT pathway[3][4][5][6][7]. The identification of robust

predictive biomarkers is crucial for selecting patients most likely to respond to Capivasertib
and for the development of personalized cancer therapies.

Established Biomarkers: The PIK3CA/AKT1/PTEN
Alteration Panel
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The combination of alterations in PIK3CA, AKT1, and PTEN has been established as the

primary predictive biomarker panel for Capivasertib efficacy. Clinical trials have consistently

shown that patients with tumors harboring one or more of these alterations derive the most

significant benefit from Capivasertib treatment.

Data Presentation: Efficacy of Capivasertib in
Biomarker-Defined Subgroups
The following tables summarize the key efficacy data from the pivotal CAPItello-291 and the

supportive FAKTION clinical trials, comparing the performance of Capivasertib in patients with

and without PIK3CA/AKT1/PTEN alterations.

Table 1: Progression-Free Survival (PFS) in the CAPItello-291 Phase III Trial[3][6]

Patient
Subgroup

Capivasertib +
Fulvestrant
(Median PFS,
months)

Placebo +
Fulvestrant
(Median PFS,
months)

Hazard Ratio
(95% CI)

p-value

Overall

Population
7.2 3.6 0.60 (0.51-0.71) <0.001

PIK3CA/AKT1/P

TEN-altered
7.3 3.1 0.50 (0.38-0.65) <0.001

PIK3CA/AKT1/P

TEN non-altered
7.1 4.9 0.79 (0.61-1.02) -

Table 2: Overall Survival (OS) and Progression-Free Survival (PFS) in the FAKTION Phase II

Trial (Updated Analysis)[1][8][9][10]
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Patient
Subgroup

Capivasertib +
Fulvestrant
(Median
Survival,
months)

Placebo +
Fulvestrant
(Median
Survival,
months)

Hazard Ratio
(95% CI)

p-value

Overall Survival

(OS) - Pathway-

altered

39.0 20.0 0.46 (0.27-0.79) 0.005

Progression-Free

Survival (PFS) -

Pathway-altered

12.8 4.6 0.44 (0.26-0.72) 0.001

Overall Survival

(OS) - Pathway

non-altered

26.0 25.2 0.86 (0.49-1.52) 0.60

Progression-Free

Survival (PFS) -

Pathway non-

altered

7.7 4.9 0.70 (0.40-1.25) 0.23

A Novel Biomarker on the Horizon: mTORC1-Driven
Protein Translation
Recent research suggests that while the PIK3CA/AKT1/PTEN alteration panel is effective, it

may not capture all determinants of Capivasertib response. Increased mTORC1-driven protein

translation has emerged as a potential mechanism of intrinsic resistance to Capivasertib, even

in tumors with PI3K pathway alterations[11][12][13][14][15].

Comparative Analysis and Future Directions
A study investigating the proteomic profiles of tumors from a Phase I trial of Capivasertib
monotherapy found that increased mTORC1-driven translation was associated with a lack of

clinical benefit in patients with PIK3CA-altered tumors[11][12][13][14][15]. This suggests that

assessing mTORC1 activation could be a valuable addition to the current biomarker panel to

further refine patient selection. However, direct head-to-head comparisons of the predictive
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power of mTORC1 activation versus the established genetic biomarker panel in large clinical

trials are needed to validate its clinical utility.

Experimental Protocols
Accurate and reproducible biomarker testing is paramount for the clinical implementation of

personalized therapies. Below are detailed methodologies for the detection of the discussed

biomarkers.

A. Detection of PIK3CA, AKT1, and PTEN Alterations
1. Next-Generation Sequencing (NGS) of Formalin-Fixed Paraffin-Embedded (FFPE) Tumor

Tissue

Purpose: To identify somatic mutations and copy number alterations in PIK3CA, AKT1, and

PTEN genes.

Protocol:

DNA Extraction: Extract genomic DNA from FFPE tumor tissue sections using a

commercially available kit optimized for FFPE samples. Quantify and assess the quality of

the extracted DNA.

Library Preparation: Prepare sequencing libraries from the extracted DNA using a targeted

gene panel that includes the full coding regions of PIK3CA, AKT1, and PTEN. This

process typically involves DNA fragmentation, end-repair, A-tailing, and ligation of

sequencing adapters.

Target Enrichment: Enrich for the target regions using hybrid capture-based or amplicon-

based methods.

Sequencing: Sequence the enriched libraries on a high-throughput sequencing platform.

Data Analysis: Align the sequencing reads to the human reference genome. Call variants

(single nucleotide variants, insertions, and deletions) and copy number alterations using

validated bioinformatics pipelines. Annotate the identified alterations for their potential

clinical significance.
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2. Immunohistochemistry (IHC) for PTEN Protein Expression

Purpose: To assess the loss of PTEN protein expression in tumor tissue.

Protocol:

Sectioning: Cut 4-5 µm thick sections from FFPE tumor blocks.

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate

through a graded series of ethanol solutions.

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH

6.0).

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and

non-specific antibody binding with a protein block solution.

Primary Antibody Incubation: Incubate the sections with a validated primary antibody

against PTEN.

Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated

secondary antibody followed by a DAB chromogen substrate.

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the

slides.

Interpretation: Score the percentage of tumor cells with positive PTEN staining. A common

cutoff for PTEN loss is <10% of tumor cells showing any staining intensity.

3. Droplet Digital PCR (ddPCR) for AKT1 E17K Mutation in Circulating Tumor DNA (ctDNA)

Purpose: To detect the AKT1 E17K mutation in plasma-derived ctDNA.

Protocol:

Plasma Collection and cfDNA Extraction: Collect whole blood in specialized tubes that

stabilize cfDNA. Separate plasma by centrifugation and extract cfDNA using a dedicated

kit.
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ddPCR Reaction Setup: Prepare a reaction mix containing the extracted cfDNA, ddPCR

supermix, and a specific primer/probe assay for the AKT1 E17K mutation and the wild-

type allele.

Droplet Generation: Partition the reaction mix into thousands of nanoliter-sized droplets

using a droplet generator.

PCR Amplification: Perform PCR amplification of the DNA within the droplets.

Droplet Reading and Analysis: Read the fluorescence of each droplet to determine the

number of positive droplets for the mutant and wild-type alleles. Calculate the fractional

abundance of the AKT1 E17K mutation.

B. Assessment of Pharmacodynamic and Novel
Biomarkers
1. Western Blot for Phosphorylated GSK3β (pGSK3β) and PRAS40 (pPRAS40)

Purpose: To measure the levels of phosphorylated GSK3β and PRAS40 as

pharmacodynamic indicators of AKT pathway inhibition.

Protocol:

Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking and Antibody Incubation: Block the membrane and incubate with primary

antibodies specific for pGSK3β (Ser9) and pPRAS40 (Thr246), as well as total GSK3β and

PRAS40.
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Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal

using an enhanced chemiluminescence (ECL) substrate.

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to

the total protein levels.

2. Immunofluorescence for Nuclear FOXO3a Localization

Purpose: To assess the nuclear translocation of FOXO3a, a downstream target of AKT, as an

indicator of pathway inhibition.

Protocol:

Cell Culture and Treatment: Culture cells on coverslips and treat with Capivasertib or

control.

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with

Triton X-100.

Blocking and Antibody Incubation: Block non-specific binding and incubate with a primary

antibody against FOXO3a.

Secondary Antibody and Staining: Incubate with a fluorescently labeled secondary

antibody and counterstain the nuclei with DAPI.

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the

nuclear-to-cytoplasmic fluorescence intensity ratio of FOXO3a.

Visualizing the Pathways
The following diagrams illustrate the signaling pathways relevant to Capivasertib's mechanism

of action and potential resistance.
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Caption: Capivasertib inhibits AKT, blocking downstream signaling and promoting apoptosis.
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Caption: Hyperactivation of mTORC1 can lead to resistance to Capivasertib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1684468?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684468?utm_src=pdf-body
https://www.benchchem.com/product/b1684468?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Revised Overall Survival and Progression-Free Survival Data from the FAKTION Study:
Capivasertib + Fulvestrant in Metastatic, ER-Positive Breast Cancer - Conference
Correspondent [conference-correspondent.com]

2. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]

3. pharmacytimes.com [pharmacytimes.com]

4. onclive.com [onclive.com]

5. Capivasertib plus Faslodex significantly improved progression-free survival vs. Faslodex
in CAPItello-291 Phase III trial in advanced HR-positive breast cancer [astrazeneca.com]

6. Capivasertib With Fulvestrant for Previously Treated Advanced Hormone Receptor–
Positive HER2-Negative Breast Cancer - The ASCO Post [ascopost.com]

7. Addition of Capivasertib to Fulvestrant Improves Outcomes in Metastatic Breast Cancer
[theoncologynurse.com]

8. Fulvestrant plus capivasertib versus placebo after relapse or progression on an aromatase
inhibitor in metastatic, oestrogen receptor-positive, HER2-negative breast cancer
(FAKTION): overall survival, updated progression-free survival, and expanded biomarker
analysis from a randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Fulvestrant/Capivasertib for Aromatase Inhibitor–Resistant Advanced Breast Cancer
Overall Survival and Expanded Genetic Panel Analysis From the FAKTION Trial - The ASCO
Post [ascopost.com]

10. ascopubs.org [ascopubs.org]

11. mTORC1-Driven Protein Translation Correlates with Clinical Benefit of Capivasertib
within a Genetically Preselected Cohort of PIK3CA-Altered Tumors - PMC
[pmc.ncbi.nlm.nih.gov]

12. aacrjournals.org [aacrjournals.org]

13. aacrjournals.org [aacrjournals.org]

14. mTORC1-Driven Protein Translation Correlates with Clinical Benefit of Capivasertib
within a Genetically Preselected Cohort of PIK3CA-Altered Tumors - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

To cite this document: BenchChem. [A Comparative Guide to Biomarkers for Capivasertib
Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684468#validation-of-a-novel-biomarker-for-
capivasertib-efficacy]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://conference-correspondent.com/highlights/asco/asco-2022-wrap-up/revised-overall-survival-and-progression-free-survival-data-from-the-faktion-study-capivasertib-fulvestrant-in-metastatic-er-positive-breast-cancer
https://conference-correspondent.com/highlights/asco/asco-2022-wrap-up/revised-overall-survival-and-progression-free-survival-data-from-the-faktion-study-capivasertib-fulvestrant-in-metastatic-er-positive-breast-cancer
https://conference-correspondent.com/highlights/asco/asco-2022-wrap-up/revised-overall-survival-and-progression-free-survival-data-from-the-faktion-study-capivasertib-fulvestrant-in-metastatic-er-positive-breast-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC9011110/
https://www.pharmacytimes.com/view/fda-approves-capivasertib-with-fulvestrant-for-pik3ca-alt1-pten-alterations-breast-cancer
https://www.onclive.com/view/capivasertib-fulvestrant-improves-pfs2-in-pretreated-pik3ca-akt1-pten-hr-her2-breast-cancer
https://www.astrazeneca.com/media-centre/press-releases/2022/capivasertib-phase-iii-trial-met-primary-endpoints.html
https://www.astrazeneca.com/media-centre/press-releases/2022/capivasertib-phase-iii-trial-met-primary-endpoints.html
https://ascopost.com/issues/july-10-2024/capivasertib-with-fulvestrant-for-previously-treated-advanced-hormone-receptor-positive-her2-negative-breast-cancer/
https://ascopost.com/issues/july-10-2024/capivasertib-with-fulvestrant-for-previously-treated-advanced-hormone-receptor-positive-her2-negative-breast-cancer/
https://www.theoncologynurse.com/articles/addition-of-capivasertib-to-fulvestrant-improves-outcomes-in-metastatic-breast-cancer
https://www.theoncologynurse.com/articles/addition-of-capivasertib-to-fulvestrant-improves-outcomes-in-metastatic-breast-cancer
https://pubmed.ncbi.nlm.nih.gov/35671774/
https://pubmed.ncbi.nlm.nih.gov/35671774/
https://pubmed.ncbi.nlm.nih.gov/35671774/
https://pubmed.ncbi.nlm.nih.gov/35671774/
https://ascopost.com/news/june-2022/fulvestrantcapivasertib-for-aromatase-inhibitor-resistant-advanced-breast-cancer-overall-survival-and-expanded-genetic-panel-analysis-from-the-faktion-trial/
https://ascopost.com/news/june-2022/fulvestrantcapivasertib-for-aromatase-inhibitor-resistant-advanced-breast-cancer-overall-survival-and-expanded-genetic-panel-analysis-from-the-faktion-trial/
https://ascopost.com/news/june-2022/fulvestrantcapivasertib-for-aromatase-inhibitor-resistant-advanced-breast-cancer-overall-survival-and-expanded-genetic-panel-analysis-from-the-faktion-trial/
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.1005
https://pmc.ncbi.nlm.nih.gov/articles/PMC11320025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11320025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11320025/
https://aacrjournals.org/cancerrescommun/article-pdf/4/8/2058/3501236/crc-24-0113.pdf
https://aacrjournals.org/cancerrescommun/article-pdf/doi/10.1158/2767-9764.CRC-24-0113/3471318/crc-24-0113.pdf
https://pubmed.ncbi.nlm.nih.gov/38954770/
https://pubmed.ncbi.nlm.nih.gov/38954770/
https://pubmed.ncbi.nlm.nih.gov/38954770/
https://www.ebi.ac.uk/pride/archive/projects/PXD052949
https://www.benchchem.com/product/b1684468#validation-of-a-novel-biomarker-for-capivasertib-efficacy
https://www.benchchem.com/product/b1684468#validation-of-a-novel-biomarker-for-capivasertib-efficacy
https://www.benchchem.com/product/b1684468#validation-of-a-novel-biomarker-for-capivasertib-efficacy
https://www.benchchem.com/product/b1684468#validation-of-a-novel-biomarker-for-capivasertib-efficacy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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